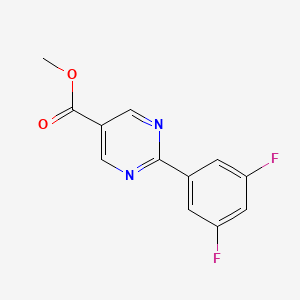
2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a pyrimidine ring substituted with a 3,5-difluorophenyl group and a carboxylic acid methyl ester group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The presence of the difluorophenyl group enhances its binding affinity and specificity towards these targets . The pyrimidine ring structure allows for versatile interactions with biological macromolecules, contributing to its efficacy.
類似化合物との比較
- 2-(3,5-Difluorophenyl)pyrimidine-4-carboxylic acid methyl ester
- 2-(3,5-Difluorophenyl)pyridine-5-carboxylic acid methyl ester
- 2-(3,5-Difluorophenyl)quinoline-5-carboxylic acid methyl ester
Comparison: Compared to these similar compounds, 2-(3,5-Diluorophenyl)pyrimidine-5-carboxylic acid methyl ester exhibits unique properties due to the specific positioning of the carboxylic acid methyl ester group on the pyrimidine ring. This positioning influences its reactivity and binding interactions, making it a valuable compound in various research applications .
特性
分子式 |
C12H8F2N2O2 |
|---|---|
分子量 |
250.20 g/mol |
IUPAC名 |
methyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H8F2N2O2/c1-18-12(17)8-5-15-11(16-6-8)7-2-9(13)4-10(14)3-7/h2-6H,1H3 |
InChIキー |
XGBUVKNRTMOIMC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=C(N=C1)C2=CC(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


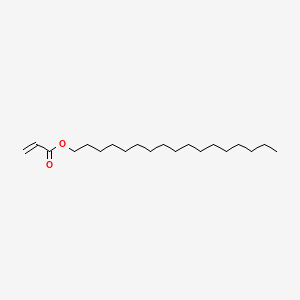
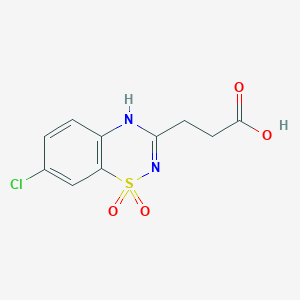
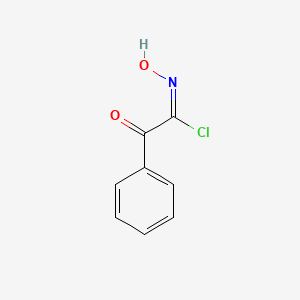
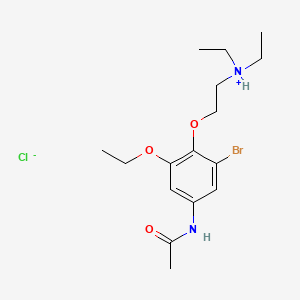
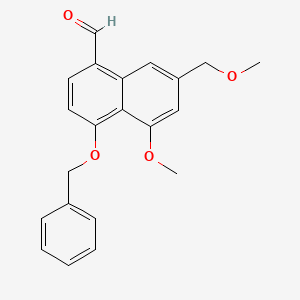
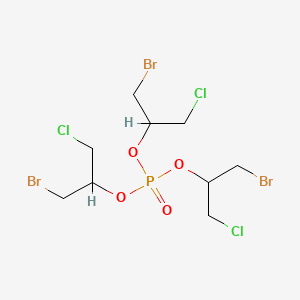
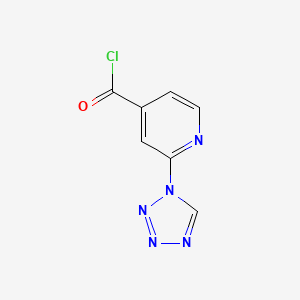
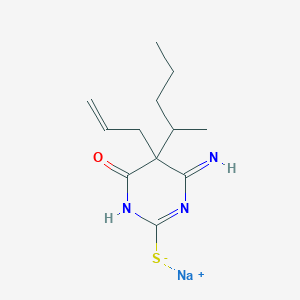

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)

![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
